molecular formula C40H63N5O7S B11827441 N-Boc-Val-Dil-Dap-Doe

N-Boc-Val-Dil-Dap-Doe

Cat. No.: B11827441
M. Wt: 758.0 g/mol
InChI Key: VHKMRSGIFYHXIF-RMCOTOGESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-Val-Dil-Dap-Doe is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of valine using tert-butoxycarbonyl (Boc) protection. This is followed by the coupling of valine with dilysine and diaminopropionic acid, and finally, the attachment of the doe group. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N-Boc-Val-Dil-Dap-Doe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Boc-Val-Dil-Dap-Doe is widely used in scientific research, particularly in the development of ADCs. Its applications include:

Mechanism of Action

N-Boc-Val-Dil-Dap-Doe functions as a cleavable linker in ADCs. It connects the antibody to the cytotoxic drug, ensuring that the drug is only released upon reaching the target cancer cells. The cleavage of the linker can be triggered by acidic conditions or specific enzymes present in the tumor microenvironment. This targeted release minimizes the impact on healthy cells and enhances the therapeutic efficacy of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cleavable properties, which allow for precise control over the release of the attached drug. This makes it particularly valuable in the development of targeted cancer therapies, where minimizing off-target effects is crucial .

Properties

Molecular Formula

C40H63N5O7S

Molecular Weight

758.0 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H63N5O7S/c1-12-26(4)34(44(9)38(48)33(25(2)3)43-39(49)52-40(6,7)8)31(50-10)24-32(46)45-21-16-19-30(45)35(51-11)27(5)36(47)42-29(37-41-20-22-53-37)23-28-17-14-13-15-18-28/h13-15,17-18,20,22,25-27,29-31,33-35H,12,16,19,21,23-24H2,1-11H3,(H,42,47)(H,43,49)/t26-,27+,29-,30-,31+,33-,34-,35+/m0/s1

InChI Key

VHKMRSGIFYHXIF-RMCOTOGESA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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